N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c18-14(15-7-4-11-22-15)8-10-17-16(19)9-12-23(20,21)13-5-2-1-3-6-13/h1-7,11,14,18H,8-10,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHWDXVJAKBTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbaldehyde with a suitable Grignard reagent to form the corresponding alcohol. This intermediate is then reacted with phenylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide exerts its effects involves interactions with specific molecular targets. The thiophene ring and phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₉NO₄S₂ | ~369.46 | Thiophen-2-yl, hydroxy, phenylsulfonyl | Moderate solubility, H-bond donor |
| (S)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide | C₈H₁₂N₂O₂S | 200.26 | Nitrous amide | Higher permeability |
| N-(3-(Dimethylamino)propyl)-...propanamide HCl | C₂₃H₃₀N₃O₃S₂·HCl | ~516.55 | Benzothiazole, dimethylamino, HCl salt | Enhanced water solubility |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₃NOS | 183.26 | Methylamino, hydroxy | High hydrophilicity, metabolic liability |
Biological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide, with CAS number 2034539-53-0, is a complex organic compound notable for its unique structural features, including a thiophene ring and a phenylsulfonyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₁O₄S₂ |
| Molecular Weight | 353.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's thiophene ring and phenylsulfonyl group facilitate interactions with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to significant effects on various biochemical pathways, particularly those involved in cell proliferation and apoptosis.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, in vitro assays demonstrated that it exhibits moderate to excellent anti-tumor activities against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising results were observed with IC₅₀ values indicating potent effects:
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| A549 | 0.20 ± 0.05 |
| MCF-7 | 1.25 ± 0.11 |
| HeLa | 1.03 ± 0.24 |
These findings suggest that this compound may act as a dual inhibitor of the PI3Kα/mTOR pathway, which is critical in cancer cell survival and proliferation .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties. Its structural components allow it to effectively inhibit various enzymes involved in metabolic pathways. For instance, it has been shown to suppress the phosphorylation of AKT at low concentrations, further confirming its role in modulating the PI3K/Akt/mTOR signaling pathway .
Study 1: In Vitro Efficacy Against Cancer Cell Lines
In a comparative study assessing various compounds for their anticancer properties, this compound was tested alongside other derivatives. The study found that this compound exhibited superior efficacy against the A549 cell line compared to other tested compounds, which included traditional chemotherapeutic agents.
Study 2: Mechanistic Insights into Antitumor Activity
A detailed mechanistic study revealed that treatment with this compound led to significant cell cycle arrest at the G0/G1 phase in A549 cells. Additionally, it induced apoptosis through activation of intrinsic pathways involving cytochrome c release and caspase activation .
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or DCM | Solubility of intermediates |
| Temperature | 0–25°C | Minimizes side reactions |
| Reaction Time | 12–24 hours | Ensures completion of amidation |
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques to confirm purity and structure:
- NMR Spectroscopy : Analyze , , and 2D NMR (HSQC, HMBC) to verify thiophene protons (δ 6.5–7.5 ppm), sulfonyl groups (δ ~3.0–3.5 ppm), and amide linkages (δ ~8.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- HPLC-PDA : Assess purity (>95%) with reverse-phase columns (C18, acetonitrile/water gradient) .
Advanced: How can conflicting data on biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
Methodological Answer:
Contradictory results may arise from assay conditions or off-target interactions. Mitigate this by:
Dose-Response Studies : Establish EC/IC curves across multiple concentrations (e.g., 0.1–100 µM) .
Target-Specific Assays : Use siRNA knockdown or CRISPR-edited cell lines to confirm pathway involvement.
Structural Analog Comparison : Test derivatives lacking the phenylsulfonyl or thiophene groups to isolate pharmacophores .
Q. Metabolic Pathway Example :
| Metabolite | Enzyme Responsible | Detection Method |
|---|---|---|
| Sulfoxide | CYP3A4 | LC-HRMS (m/z shift +16) |
| Hydroxy-Thiophene | CYP2D6 | NMR/MS fragmentation |
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in inert atmosphere (argon) to prevent hydrolysis of the sulfonamide group .
- Solvent : Dissolve in anhydrous DMSO (≤10 mM aliquots) to avoid dimerization .
- Monitoring : Conduct stability tests via HPLC every 6 months; discard if purity drops below 90% .
Advanced: How should researchers design experiments to resolve discrepancies in enzyme inhibition data?
Methodological Answer:
Conflicting inhibition data may stem from assay interference (e.g., solvent effects, redox activity). Address this by:
Control Experiments : Include DMSO-only controls and redox indicators (e.g., resazurin) .
Enzyme-Specific Assays : Use orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .
Chelation Studies : Add EDTA to rule out metal-ion-mediated false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
